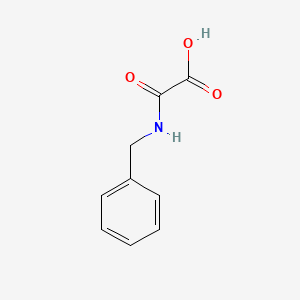

2-(Benzylamino)-2-oxoacetic acid

Description

Historical Evolution of Research on Substituted Glyoxylamides and Oxalamic Acids

Research into the broader families of glyoxylamides and oxalamic acids has a history rooted in the fundamental exploration of amide and carboxylic acid chemistry. Early studies in the 19th and 20th centuries focused on the synthesis and basic reactivity of simple amides and dicarboxylic acids. The development of new synthetic methodologies in the mid-20th century allowed for the preparation of more complex, substituted derivatives.

The specific lineage of N-substituted oxalamic acids, to which 2-(benzylamino)-2-oxoacetic acid belongs, gained prominence as researchers began to understand the importance of the amide bond in biological systems and the potential for these scaffolds in creating molecules with specific three-dimensional structures. The introduction of various substituents on the nitrogen atom, such as the benzyl (B1604629) group in the title compound, allowed for the fine-tuning of properties like solubility, stability, and biological activity. While a detailed historical timeline for the specific discovery and initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader progression of synthetic organic chemistry and the increasing demand for specialized building blocks in drug discovery and other fields.

Structural Classification and Nomenclature within Contemporary Organic Chemistry

From a structural standpoint, this compound is classified as an N-substituted oxalamic acid. Oxalamic acids are mono-amides of oxalic acid. The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk

According to IUPAC recommendations, the name "this compound" is derived by considering acetic acid as the parent structure. The substituents on the second carbon atom are an oxo group (=O) and a benzylamino group (-NHCH₂C₆H₅). The term "benzylamino" itself denotes a benzyl group attached to an amino group. The numbering of the parent acetic acid chain starts from the carboxylic acid carbon.

This systematic naming provides an unambiguous description of the molecule's connectivity. In the broader context of organic chemistry, it belongs to the class of compounds containing both a carboxylic acid and an amide functional group, making it a bifunctional molecule with distinct reactive sites.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 6345-08-0 |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=O)O |

| InChI Key | ZBHBSJGYCYPZAD-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to the Compound

Current research involving this compound primarily revolves around its utility as a synthetic intermediate. A significant area of investigation is in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. For instance, derivatives of this compound have been explored for their potential biological activities.

Despite its application as a building block, several scientific inquiries regarding this compound remain underexplored. A deeper understanding of its conformational preferences and the influence of the benzyl group on the reactivity of both the carboxylic acid and amide functionalities could lead to more controlled and efficient synthetic applications. Furthermore, a comprehensive investigation into the solid-state properties of its various crystalline forms (polymorphism) could be beneficial for its handling and formulation in different applications. The exploration of its coordination chemistry with various metal ions also presents an open avenue for research, potentially leading to the development of new catalysts or materials with interesting electronic or magnetic properties.

Interdisciplinary Relevance in Enabling Advanced Chemical Research

The significance of this compound extends beyond fundamental organic chemistry, finding relevance in several interdisciplinary fields. Its primary role is as a versatile starting material, enabling researchers in medicinal chemistry to construct complex molecular architectures. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and carboxyl oxygens), along with an aromatic ring, allows for a variety of non-covalent interactions that are crucial for molecular recognition in biological systems.

In materials science, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyamides or other polymers with tailored properties. The rigid benzyl group can impart specific thermal or mechanical characteristics to the resulting materials. Its ability to be readily modified at both the carboxylic acid and amine functionalities allows for the creation of a diverse library of compounds for screening in various applications, from drug discovery to the development of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(9(12)13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZSZEGZZYGNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287523 | |

| Record name | 2-(benzylamino)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-08-0 | |

| Record name | NSC51440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Benzylamino 2 Oxoacetic Acid

Established Synthetic Pathways for Oxalamic Acid Derivatives

Traditional methods for synthesizing oxalamic acid derivatives often rely on fundamental reactions of carboxylic acids and their activated forms. These pathways are well-established and widely used for their reliability, though they may have drawbacks in terms of atom economy and environmental impact. ucl.ac.uk

A primary and straightforward method for forming the amide bond in oxalamic acid derivatives is the direct condensation of an amine with an activated oxalic acid species. A general and effective approach involves the reaction of a primary or secondary amine, such as benzylamine (B48309), with a 2-chloro-2-oxoacetate ester. researchgate.net This reaction is typically performed in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid formed as a byproduct. researchgate.net

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride moiety. This method is versatile and can be adapted for different ester groups (e.g., methyl or tert-butyl), which can be subsequently hydrolyzed under basic or acidic conditions to yield the final oxalamic acid. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Amine (e.g., Benzylamine) | Methyl or tert-butyl 2-chloro-2-oxoacetate | Triethylamine, DCM or DMF | Oxalamic acid ester | researchgate.net |

| Benzene-1,2-diamine | Benzil | Oxalic acid (catalyst), EtOH/H₂O, room temp. | Quinoxaline derivative | researchgate.net |

| Benzylamine | Glyoxal | Protonic acid catalyst | Hexabenzylhexaazaisowurtzitane | researchgate.net |

Another established route begins with oxalic acid itself, which is activated to facilitate the reaction with an amine. A common strategy for activating carboxylic acids is to convert them into more reactive derivatives, such as acid chlorides. youtube.comyoutube.com For oxalic acid, this would involve reacting it with a chlorinating agent like thionyl chloride (SOCl₂) to form oxalyl chloride. youtube.com

Oxalyl chloride is a highly reactive dielectrophile that readily reacts with two equivalents of an amine. To achieve mono-amidation and synthesize a compound like 2-(benzylamino)-2-oxoacetic acid, the reaction conditions must be carefully controlled, often by using a large excess of the acid chloride or by using an oxalic acid monoester mono-acid chloride (e.g., methyl 2-chloro-2-oxoacetate), as described previously. researchgate.net The high reactivity of acid halides makes them excellent precursors for forming amides via nucleophilic acyl substitution. youtube.com

Novel Catalytic and Stereoselective Synthetic Techniques

Recent advancements in organic synthesis have focused on developing catalytic methods that offer greater efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches. ucl.ac.ukresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for various chemical transformations, including amide bond formation. nih.govacs.org N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the direct N-acylation of amides with aldehydes under oxidative conditions. researchgate.netorganic-chemistry.orgacs.org

In this type of reaction, the NHC catalyst activates an aldehyde to form a reactive acylazolium intermediate. organic-chemistry.org This intermediate then undergoes acylation with a nucleophile. While often used for synthesizing imides, this strategy highlights a modern approach to forming C-N bonds using aldehydes as acyl sources, which is an attractive alternative to using more reactive carboxylic acid derivatives. acs.org The reactions can be performed at room temperature and show high selectivity, avoiding common side reactions like imine formation. organic-chemistry.org Boronic acids have also been shown to catalyze direct amidations between carboxylic acids and amines at room temperature, representing a waste-free alternative. sigmaaldrich.com

| Amide | Aldehyde | Catalyst/Reagents | Yield | Reference |

| 4-Methylbenzenesulfonamide | 4-Chlorobenzaldehyde | Azolium salt (NHC precursor), t-BuOK, DPQ (oxidant) | 97% | organic-chemistry.org |

| Tosylamide | Thiophene-2-carbaldehyde | Azolium salt (NHC precursor), t-BuOK, DPQ (oxidant) | 92% | acs.org |

| Tosylamide | 2-Naphthaldehyde | Azolium salt (NHC precursor), t-BuOK, DPQ (oxidant) | 91% | acs.org |

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing a wide array of chemical bonds. youtube.com For amide synthesis, several transition-metal-catalyzed methods have been developed that offer high efficiency and broad functional group tolerance. acs.org

One notable example is the copper/ABNO-catalyzed aerobic oxidative coupling of alcohols and amines to form amides. acs.org This system allows for the coupling of both benzylic and aliphatic alcohols with primary and secondary amines, providing access to a wide range of secondary and tertiary amides. The reaction proceeds under mild conditions, often at room temperature, and uses air as the oxidant, making it an environmentally benign process. acs.org While this specific example couples alcohols and amines, related transition-metal-catalyzed cross-coupling reactions are continually being developed for the synthesis of complex amides and related structures like α-keto amides. rsc.org

Principles of Green Chemistry in Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, these principles drive the development of more sustainable and efficient methods for amide bond formation, which has been identified as a key area for improvement by the pharmaceutical industry. ucl.ac.uk

A major focus of green amide synthesis is the replacement of stoichiometric activating reagents (like carbodiimides or T3P) with catalytic alternatives. ucl.ac.ukresearchgate.net Catalytic approaches, whether involving organocatalysts, transition metals, or enzymes, significantly improve atom economy and reduce waste. sigmaaldrich.com

Biocatalysis, in particular, offers a highly sustainable approach. Enzymes, such as lipases, have proven to be powerful catalysts for amidation reactions. nih.govrsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been used effectively to catalyze the amidation of free carboxylic acids with amines. nih.gov These enzymatic methods can often be performed under mild conditions and sometimes in greener solvents like cyclopentyl methyl ether or even water, further enhancing their environmental credentials. nih.govmdpi.com The use of enzymes also provides high specificity and can eliminate the need for protecting groups, simplifying synthetic routes. researchgate.net

| Carboxylic Acid | Amine | Biocatalyst | Solvent | Key Feature | Reference |

| Octanoic acid | Benzylamine | Candida antarctica lipase B (CALB) | Toluene | Proof-of-concept for enzymatic amidation | nih.gov |

| Various | Various | Lipases | Organic Solvents | Low water systems to drive equilibrium | researchgate.netrsc.org |

| Aminoacylbenzotriazole | Various amines | None (Reagent-based) | Water | Green solvent, mild conditions, microwave-assisted | mdpi.com |

Solvent-Free and Aqueous Reaction Media Exploration

The exploration of green solvents, particularly water, or the elimination of solvents altogether, represents a significant advance in the synthesis of amide compounds like this compound. Traditional syntheses often employ aprotic solvents which pose environmental and safety hazards.

Detailed Research Findings:

Aqueous Media: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic reagents may have low solubility in water, techniques such as the use of phase-transfer catalysts or high-temperature conditions can overcome this limitation. For the synthesis of related α-acyloxycarboxamides, the Passerini three-component reaction has been successfully performed in water, demonstrating the viability of aqueous media for complex amide bond formations. acs.orgwikipedia.org This reaction brings together a carboxylic acid, an aldehyde (or ketone), and an isocyanide. wikipedia.org The mechanism in polar solvents like water is believed to proceed through a protonated carbonyl, which is then attacked by the isocyanide, followed by the addition of a carboxylate. wikipedia.org This precedent suggests that a multicomponent reaction in water could be a viable route for producing derivatives of this compound.

Solvent-Free Reactions: Performing reactions without a solvent, often with mechanical grinding (mechanochemistry) or by heating the neat reactants, is another effective green strategy. researchgate.net This approach minimizes waste and can lead to shorter reaction times and simpler product purification. For instance, the synthesis of various formamides, which are precursors in some amide syntheses, has been achieved under solvent-free conditions, showcasing the potential of this method. researchgate.net

The table below compares the characteristics of conventional solvents with greener alternatives for amide synthesis.

| Parameter | Conventional Solvents (e.g., DCM, DMF) | Green Alternatives (Water, Solvent-Free) |

| Environmental Impact | High (often toxic, volatile, non-biodegradable) | Low to None (non-toxic, readily available) |

| Safety Hazard | High (flammable, carcinogenic potential) | Low (non-flammable) |

| Cost | Moderate to High | Low |

| Work-up & Purification | Often requires extraction and extensive purification | Simpler (e.g., filtration of product from water) |

| Reaction Conditions | Often requires anhydrous conditions | Can be performed in open air |

Atom-Economical and Waste-Minimizing Approaches

The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. rsc.org It provides a more insightful metric of efficiency than percentage yield alone, as a high-yielding reaction can still generate a large amount of waste. rsc.orgkccollege.ac.in

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Detailed Research Findings:

A common and direct method for synthesizing this compound is the reaction between diethyl oxalate (B1200264) and benzylamine. This reaction involves the aminolysis of the ester, where benzylamine acts as a nucleophile, displacing one of the ethoxy groups of diethyl oxalate to form the corresponding amide and ethanol (B145695) as a byproduct.

The balanced chemical equation is: C₆H₅CH₂NH₂ (Benzylamine) + C₂H₅OOC-COOC₂H₅ (Diethyl Oxalate) → C₆H₅CH₂NHCOCOOH (this compound) + C₂H₅OH (Ethanol)

To assess the atom economy of this process, the molecular weights of the reactants and the desired product are considered.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Benzylamine | C₇H₉N | 107.15 | Reactant |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Reactant |

| This compound | C₉H₉NO₃ | 179.17 | Desired Product |

| Ethanol | C₂H₆O | 46.07 | Byproduct |

Using the formula, the theoretical atom economy is calculated as: Atom Economy = [179.17 / (107.15 + 146.14)] x 100 = 70.76%

This calculation shows that even in a theoretically perfect reaction with 100% yield, over 29% of the initial reactant mass is converted into the ethanol byproduct. While this is a significant improvement over many classical named reactions (e.g., Wittig or Grignard reactions), strategies to further minimize waste are actively sought. One such strategy involves the catalytic amidation of esters, which can improve efficiency and reduce the need for harsh conditions or excess reagents. rsc.orgrsc.org Another approach is to identify uses for the byproduct, turning a waste stream into a value stream.

Flow Chemistry and Automated Synthesis Integration

Integrating flow chemistry and automation offers a transformative approach to synthesizing this compound, providing significant advantages over traditional batch processing in terms of safety, scalability, and consistency.

Detailed Research Findings:

Flow Chemistry: In a flow synthesis, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. rsc.org This setup allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic reactions. The synthesis of various amides has been successfully translated to continuous flow systems. acs.orgresearchgate.net For example, protocols have been developed for the direct amidation of esters in flow reactors, a method directly applicable to the synthesis of this compound from diethyl oxalate and benzylamine. rsc.org Such a process would involve pumping streams of the two reactants to a mixing point and then through a heated reactor coil to facilitate the reaction, followed by in-line purification to isolate the product continuously.

Automated Synthesis: Automation can be applied to both batch and flow processes to increase throughput and reproducibility. Automated systems can perform entire synthetic sequences, including reaction setup, monitoring, work-up, and purification, with minimal human intervention. nih.govnih.gov For instance, automated platforms using robotic liquid handlers can prepare and screen numerous reaction conditions to quickly identify the optimal parameters for the synthesis of this compound. In a flow context, automated systems can control pumps and valves, monitor reaction progress with in-line analytics (e.g., IR or HPLC), and use feedback loops to maintain optimal conditions, ensuring consistent product quality. nih.gov

The table below contrasts traditional batch synthesis with an integrated flow chemistry approach.

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Simple; achieved by running the system for longer periods. |

| Safety | Lower; poor heat dissipation can lead to runaway reactions. | Higher; excellent heat transfer due to high surface-to-volume ratio. |

| Control | Limited; temperature and concentration gradients are common. | Precise; excellent control over temperature, pressure, and mixing. |

| Consistency | Lower; subject to batch-to-batch variability. | High; produces a consistent product stream. |

| Integration | Difficult to integrate multiple steps. | Readily allows for multi-step, telescoped syntheses with in-line purification. acs.org |

Fundamental Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 Benzylamino 2 Oxoacetic Acid

Protonation Equilibria and Acidity Studies in Various Solvents

The acidity of 2-(benzylamino)-2-oxoacetic acid is primarily determined by the carboxylic acid group. In aqueous solutions, it is expected to be a moderately strong acid. For comparison, the pKa of the structurally related glyoxylic acid is approximately 3.18. wikipedia.org The presence of the electron-withdrawing benzylamino-oxoacetyl group is anticipated to influence the acidity of the carboxylic acid proton.

The secondary amine within the amide group is significantly less basic than a free benzylamine (B48309) due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, protonation at the nitrogen atom generally requires strongly acidic conditions.

Amide Bond Stability and Hydrolysis Kinetics under Diverse Conditions

The amide bond in this compound is generally stable under neutral conditions. However, it can undergo hydrolysis under both acidic and basic conditions, yielding benzylamine and oxalic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of benzylamine result in the formation of oxalic acid.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the benzylamide anion (a poor leaving group) is typically the rate-determining step and is often facilitated by protonation of the nitrogen by the solvent.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on related N-acyl amino acid amides show that the stability of the amide bond can be influenced by the nature of the acyl group. researchgate.net

Carboxylic Acid Functional Group Interconversions: Esterification, Amidation, and Reduction

The carboxylic acid moiety of this compound is a key site for chemical transformations, allowing for its conversion into esters, amides, and alcohols.

Esterification

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The Fischer esterification is a common method, though it is an equilibrium process. To drive the reaction to completion, the water formed during the reaction is typically removed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with the alcohol. For instance, benzyl (B1604629) esters of N-acylglutamic acid derivatives have been prepared by selective hydrolysis of diesters or by direct esterification. thieme-connect.de

Amidation

The carboxylic acid can be converted into a new amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides (e.g., DCC, EDC) and other coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). mdpi.com For example, the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was achieved by coupling 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid with benzylamine using TBTU and DIPEA. mdpi.com

Reduction

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce carboxylic acids directly. libretexts.org However, methods for the reduction of carboxylic acids using NaBH4 in the presence of additives like iodine or bromine have been developed. researchgate.netresearchgate.net These methods often proceed through the in situ formation of a more reactive intermediate. For example, a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) has been used to activate carboxylic acids for reduction with NaBH4. rsc.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The primary nucleophilic site is the carboxylate anion, which can be formed under basic conditions. This anion can participate in SN2 reactions with alkyl halides to form esters. The nitrogen atom of the amide is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Electrophilic Reactivity: The carbonyl carbons of both the carboxylic acid and the amide are electrophilic and susceptible to attack by nucleophiles. The electrophilicity of the carboxylic acid carbonyl carbon is enhanced by protonation or conversion to a more reactive derivative (e.g., acyl chloride). Nucleophilic acyl substitution is a key reaction type for this molecule. youtube.comlibretexts.org The benzene (B151609) ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the substituent would likely make it less reactive than benzene itself and direct incoming electrophiles to the ortho and para positions, with the para position being sterically favored.

Thermal and Photochemical Degradation Mechanisms

Specific studies on the thermal and photochemical degradation of this compound are not widely reported. However, based on its structure, several degradation pathways can be postulated.

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur, although this typically requires high temperatures or the presence of a catalyst. The amide bond could also cleave under harsh thermal conditions.

Photochemical Degradation: The presence of the aromatic benzyl group suggests that the molecule could be susceptible to photochemical reactions. UV radiation could potentially lead to the cleavage of the C-N bond or other radical-mediated degradation pathways. The exact mechanisms would depend on the wavelength of light and the reaction environment.

Derivatization Chemistry and Analog Synthesis for Structure Reactivity and Mechanistic Investigations

Systematic Modification of the Benzyl (B1604629) Moieties: Substituent Effects and Aromatic Heterocycle Introduction

Substituent Effects:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can significantly influence the chemical behavior of the entire molecule. For instance, EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups at the para-position can increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity. Conversely, EWGs like nitro (-NO2) or chloro (-Cl) groups would decrease the electron density, making the N-H proton more acidic. These modifications are instrumental in quantitative structure-activity relationship (QSAR) studies.

A general synthetic route to these derivatives involves the reaction of a substituted benzylamine (B48309) with an oxalyl chloride derivative.

Introduction of Aromatic Heterocycles:

Replacing the phenyl ring with various aromatic heterocycles is a common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties. For 2-(benzylamino)-2-oxoacetic acid, this would involve coupling heterocyclic methylamines with a suitable oxalating agent. Heterocycles such as pyridine, thiophene, furan, and indole (B1671886) can be introduced to investigate the impact of heteroatoms and different ring electronics on the compound's properties. For example, the synthesis of N-heterocyclic derivatives can be achieved through established cross-coupling methodologies.

Table 1: Examples of Substituted Benzylamines for Derivatization

| Substituted Benzylamine | Resulting Derivative of this compound | Potential Effect |

|---|---|---|

| 4-Methoxybenzylamine | 2-((4-Methoxybenzyl)amino)-2-oxoacetic acid | Increased electron density on nitrogen |

| 4-Nitrobenzylamine | 2-((4-Nitrobenzyl)amino)-2-oxoacetic acid | Decreased electron density on nitrogen, increased N-H acidity |

| Pyridin-4-ylmethanamine | 2-((Pyridin-4-ylmethyl)amino)-2-oxoacetic acid | Introduction of a basic nitrogen atom, potential for new interactions |

Functionalization of the Carboxylic Acid Group to Esters, Amides, and Ketones

The carboxylic acid moiety is a highly versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and ketones. These transformations are fundamental for creating analogs with altered polarity, reactivity, and potential for further functionalization.

Esterification:

Esterification of this compound can be achieved under standard conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A rapid benzylation of carboxylic acids can also be achieved using p-toluenesulfonic acid as a catalyst without a solvent nih.gov. This allows for the synthesis of a wide range of alkyl and aryl esters, which can serve as prodrugs or as intermediates for further reactions.

Amidation:

The synthesis of amides from the carboxylic acid group involves coupling with a primary or secondary amine. This reaction is typically mediated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) to form a new amide bond. This approach allows for the introduction of a diverse set of substituents at this position, significantly expanding the chemical diversity of the analogs.

Ketone Synthesis:

The conversion of the carboxylic acid to a ketone is a more complex transformation. One common method involves the activation of the carboxylic acid, for example, by conversion to an acid chloride or a Weinreb amide, followed by reaction with an organometallic reagent such as a Grignard reagent or an organolithium compound.

Nitrogen Atom Functionalization: Alkylation and Acylation Strategies

The secondary amide nitrogen in this compound offers another site for chemical modification through alkylation and acylation. These reactions can be used to introduce new functional groups and to probe the importance of the N-H bond for biological activity or chemical reactivity.

N-Alkylation:

Alkylation of the amide nitrogen can be achieved by deprotonation with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. The choice of base and solvent is critical to avoid side reactions, such as O-alkylation of the carboxylate.

N-Acylation:

Acylation of the amide nitrogen introduces an imide functionality into the molecule. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) under basic conditions. The resulting N-acyl derivatives are expected to have significantly different electronic and steric properties compared to the parent amide.

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic carboxylic acid (or its derivatives), makes it a valuable precursor for the synthesis of various heterocyclic systems.

Intramolecular cyclization reactions can lead to the formation of novel ring structures. For example, under dehydrating conditions, the molecule could potentially cyclize to form a five-membered lactam (a derivative of pyrrolidine-2,3-dione). The specific conditions and the nature of any activating agents would determine the outcome of the reaction. Studies on the cyclization of N-(3-oxoalkyl)chloroacetamides have shown that intramolecular reactions can lead to the formation of piperidin-2-one derivatives, suggesting that with appropriate modifications, this compound could be a scaffold for similar ring systems researchgate.netmdpi.com.

Furthermore, intermolecular condensation reactions with other bifunctional molecules can be employed to construct more complex heterocyclic scaffolds. For instance, reaction with o-phenylenediamine (B120857) could potentially lead to the formation of a benzimidazole (B57391) derivative. The synthesis of novel N-heterocyclic compounds is an active area of research for developing new therapeutic agents yale.edu.

Synthesis of Deuterated or Isotope-Labeled Analogs for Mechanistic Probing

Isotope labeling is a powerful tool for elucidating reaction mechanisms and for use in metabolic studies. The synthesis of deuterated or 13C-labeled analogs of this compound can provide valuable insights into its chemical and biological behavior.

Deuterium (B1214612) Labeling:

Deuterium atoms can be introduced at specific positions in the molecule. For example, the benzylic protons can be replaced with deuterium by using a deuterated benzylamine starting material. The N-H proton can be readily exchanged with deuterium by treatment with D2O. These deuterated analogs are useful in kinetic isotope effect studies to determine the rate-determining step of a reaction.

Carbon-13 Labeling:

Carbon-13 labeling, particularly at the carboxylic acid or the amide carbonyl carbon, is invaluable for NMR studies and for tracing the metabolic fate of the compound. The synthesis of 13C-labeled α-keto acids can be achieved through methods such as photoredox self-catalysis for direct carbon isotope exchange with labeled CO2 acs.org. This allows for the incorporation of a 13C label at the carboxylic acid position. Alternatively, starting the synthesis with a 13C-labeled precursor, such as potassium cyanide (K13CN), can also be employed.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Benzyloxalamic acid |

| 4-Methoxybenzylamine |

| 2-((4-Methoxybenzyl)amino)-2-oxoacetic acid |

| 4-Nitrobenzylamine |

| 2-((4-Nitrobenzyl)amino)-2-oxoacetic acid |

| Pyridin-4-ylmethanamine |

| 2-((Pyridin-4-ylmethyl)amino)-2-oxoacetic acid |

| Thiophen-2-ylmethanamine |

| 2-((Thiophen-2-ylmethyl)amino)-2-oxoacetic acid |

| p-Toluenesulfonic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| Hydroxybenzotriazole (HOBt) |

| Sodium hydride (NaH) |

| Pyrrolidine-2,3-dione |

| Piperidin-2-one |

| o-Phenylenediamine |

| Benzimidazole |

Advanced Spectroscopic and Spectrometric Research for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a powerful technique for investigating the conformational dynamics and potential tautomeric equilibria of 2-(benzylamino)-2-oxoacetic acid in solution. nih.gov The presence of the amide linkage introduces the possibility of rotational isomerism, leading to distinct sets of signals for different conformers. scielo.br

Studies on analogous amide-containing molecules have demonstrated that the rotational barrier around the C-N amide bond can be significant, resulting in slow exchange on the NMR timescale at room temperature. scielo.br This phenomenon would manifest in the ¹H and ¹³C NMR spectra of this compound as a duplication of signals for the nuclei proximate to the amide bond. For instance, the methylene (B1212753) protons of the benzyl (B1604629) group and the methine proton of the oxoacetic acid core could each exhibit two distinct resonances, corresponding to the Z and E conformations. The relative integration of these signals would provide a quantitative measure of the conformational populations.

Furthermore, variable temperature NMR studies can be employed to probe the dynamics of this conformational exchange. By monitoring the coalescence of the distinct signals at elevated temperatures, the energy barrier to rotation around the amide bond can be determined. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide crucial information about the spatial proximity of protons in the different conformers, aiding in the unambiguous assignment of the Z and E isomers. mdpi.com

Tautomerism, specifically the potential for keto-enol or amide-imidol tautomerism, can also be investigated using NMR. The presence of labile protons on the carboxylic acid and amide groups makes the molecule susceptible to proton transfer, leading to different tautomeric forms. nih.govcuni.cz While the keto-acid form is generally expected to be the most stable, NMR spectroscopy in various solvents can help to identify the presence of minor tautomers by observing characteristic chemical shifts, such as those for enolic protons or imidic acid protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Conformational Analysis

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (OH) | 10.0 - 13.0 | Broad Singlet | Position is solvent and concentration dependent. |

| Amide (NH) | 7.5 - 9.0 | Singlet or Triplet | Coupling to benzyl CH₂ may be observed. |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | Complex pattern due to ring protons. |

| Benzyl (CH₂) | 4.3 - 4.7 | Doublet | Two doublets may be observed for Z/E conformers. |

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Intramolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups, hydrogen bonding networks, and other intramolecular interactions within this compound. rsc.org

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. A broad O-H stretching band from the carboxylic acid group is anticipated in the region of 2500-3300 cm⁻¹, indicative of strong hydrogen bonding. The N-H stretching vibration of the secondary amide will likely appear around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch typically occurs around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected in the range of 1630-1680 cm⁻¹. The positions of these bands can be sensitive to the extent of hydrogen bonding and the conformational state of the molecule. mdpi.com

Intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen, or between the amide proton and the carboxylic acid oxygen, could lead to shifts in the corresponding stretching frequencies. nih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information. For instance, the symmetric stretching of the benzene (B151609) ring would be a prominent feature in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | IR |

| N-H Stretch (Amide) | ~3300 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | IR |

| C=O Stretch (Amide I) | 1630 - 1680 | IR |

| N-H Bend (Amide II) | 1510 - 1570 | IR |

Mass Spectrometry: Fragmentation Pathway Analysis and Accurate Mass Determination in Complex Mixtures

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. slideshare.net High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition of the molecule (C₉H₉NO₃). achemblock.com

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) at m/z 179 may be observed. achemblock.com Key fragmentation pathways can be predicted based on the structure. libretexts.org Cleavage of the bond between the carbonyl group and the benzylamino nitrogen could lead to the formation of a benzylaminocarbonyl cation (C₆H₅CH₂NHCO⁺) or a related fragment. Loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da) are also plausible fragmentation routes. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common and stable fragment in compounds containing a benzyl group. whitman.edu

Tandem mass spectrometry (MS/MS) experiments can be used to further investigate the fragmentation of selected precursor ions, providing a more detailed picture of the fragmentation cascade. researchgate.net This is particularly useful for the structural characterization of the compound in complex mixtures, where chromatographic separation is coupled with mass spectrometric detection.

Table 3: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₉H₉NO₃⁺ | 179 |

| [M - COOH]⁺ | C₈H₈NO⁺ | 134 |

| [M - H₂O]⁺ | C₉H₇NO₂⁺ | 161 |

| [C₆H₅CH₂]⁺ | C₇H₇⁺ | 91 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for π-System Electronic Structure and Charge Transfer

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the π-system of this compound. The molecule contains two main chromophores: the benzene ring of the benzyl group and the α-keto amide moiety.

The UV-Vis spectrum is expected to show absorption bands characteristic of the phenyl group, typically around 260 nm, arising from π→π* transitions. The carbonyl groups of the carboxylic acid and amide functions will exhibit weaker n→π* transitions at longer wavelengths, which may be overlapped by the stronger absorptions of the aromatic ring. The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the conformation of the molecule.

Fluorescence spectroscopy can be used to study the emission properties of the compound after electronic excitation. The presence of the benzyl group suggests that the molecule may exhibit fluorescence. The fluorescence spectrum, including the emission maximum and quantum yield, can be sensitive to the molecular environment and any intramolecular charge transfer (ICT) processes. ICT from the benzylamino group to the electron-withdrawing oxoacetic acid moiety could potentially occur upon photoexcitation, leading to a large Stokes shift and solvent-dependent emission characteristics.

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. researchgate.net A single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline form. nih.govresearchgate.net

Of particular interest would be the determination of the dihedral angle between the phenyl ring and the amide plane, as well as the conformation around the C-C bond of the oxoacetic acid moiety. The analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, and it is expected that they will be involved in an extensive hydrogen-bonding network. This could involve the formation of dimers through the carboxylic acid groups or chains and sheets of molecules linked by N-H···O and O-H···O hydrogen bonds. researchgate.netresearchgate.net Understanding the crystal packing is crucial for comprehending the solid-state properties of the compound.

Computational Chemistry and Theoretical Modeling of 2 Benzylamino 2 Oxoacetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and energetics of 2-(benzylamino)-2-oxoacetic acid. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure, optimized geometry, and energy.

Molecular Orbital Analysis and Charge Distribution Mapping

A key aspect of understanding a molecule's reactivity and intermolecular interactions is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzylamino group and the phenyl ring, owing to the presence of the nitrogen lone pair and the π-electron system. The LUMO is anticipated to be centered on the dicarbonyl system of the oxoacetic acid moiety, a region of high electron affinity.

Charge distribution mapping, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom. This reveals the polarity of bonds and the location of electrophilic and nucleophilic centers within the molecule. In this compound, significant negative charges are expected on the oxygen atoms of the carboxyl and amide groups, while the carbonyl carbons and the acidic proton of the carboxylic acid group would bear positive charges.

Table 1: Representative Calculated Electronic Properties for this compound Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Table 2: Representative NBO Partial Atomic Charges Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Atom | Partial Charge (e) |

|---|---|

| Carboxyl Oxygen (C=O) | -0.65 |

| Carboxyl Oxygen (OH) | -0.70 |

| Amide Oxygen | -0.68 |

| Amide Nitrogen | -0.85 |

| Carboxyl Carbon | +0.80 |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation and analysis. ias.ac.in By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. researchgate.net These simulations help in assigning the characteristic peaks observed in experimental spectra, such as the C=O stretching vibrations of the amide and carboxylic acid groups, the N-H bending, and the O-H stretching modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and are invaluable for detailed structural elucidation. ias.ac.in The predicted shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of each nucleus. mit.edunih.gov

Table 3: Representative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| O-H Stretch (Carboxylic Acid) | ~3450 (broad) | ~3400-2500 (broad) |

| N-H Stretch (Amide) | ~3300 | ~3310 |

| C=O Stretch (Amide I) | ~1680 | ~1675 |

| C=O Stretch (Carboxylic Acid) | ~1730 | ~1725 |

| ¹H NMR Chemical Shift (ppm) | ||

| Carboxylic Acid (OH) | 12.5 | 12.4 |

| Amide (NH) | 8.9 | 8.8 |

| Benzyl (B1604629) (CH₂) | 4.5 | 4.4 |

| Phenyl (Ar-H) | 7.2-7.4 | 7.2-7.4 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Carboxylic Acid (C=O) | 165 | 164.5 |

| Amide (C=O) | 161 | 160.8 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, such as the formation or hydrolysis of the amide bond in this compound. rsc.orgnih.govresearchgate.net These studies provide a detailed picture of the energy landscape of a reaction, identifying key intermediates and the transition states that connect them.

Potential Energy Surface Scans and Intrinsic Reaction Coordinate (IRC) Analysis

To map a reaction pathway, chemists often perform a Potential Energy Surface (PES) scan. q-chem.com This involves systematically changing a specific geometric coordinate, such as a bond length or angle that is critical to the reaction, while optimizing the rest of the molecular geometry. The resulting energy profile can reveal the approximate location of transition states.

Once a transition state structure is located and optimized, its identity is confirmed by vibrational frequency analysis (it must have exactly one imaginary frequency). Following this, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactant and product states, thus validating the proposed reaction mechanism. rsc.org

Solvent Effects Modeling on Reaction Barriers

Reactions are typically carried out in a solvent, which can significantly influence reaction rates by stabilizing or destabilizing reactants, products, and transition states. scite.aiscielo.br Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to account for these effects. researchgate.netwikipedia.orgacs.org These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

By calculating the reaction pathway in the presence of different implicit solvents, it is possible to predict how the activation energy barrier changes. For instance, the hydrolysis of the amide bond in this compound likely proceeds through a polar, charged transition state. nih.gov A polar solvent like water would be expected to stabilize this transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent.

Table 4: Representative Calculated Reaction Barriers for Amide Hydrolysis in Different Solvents Calculations performed at the M06-2X/def2-TZVP level with the SMD solvent model.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 35.2 |

| Toluene | 2.4 | 31.5 |

| Dichloromethane | 8.9 | 28.1 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of larger systems and longer timescales.

For this compound, MD simulations can reveal its preferred conformations in solution. escholarship.orglambris.combiorxiv.org The molecule has several rotatable bonds, including the C-N bond of the amide and the bonds connecting the benzyl group. MD simulations can sample the vast conformational space to identify low-energy conformers and determine their relative populations. nih.gov

Furthermore, MD simulations explicitly model solvent molecules, providing a detailed picture of intermolecular interactions like hydrogen bonding between the solute and solvent. researchgate.netacademie-sciences.frdovepress.comnih.gov For this compound in water, simulations would show the formation of hydrogen bonds between the water molecules and the polar N-H and O-H groups, as well as the carbonyl oxygens of the solute. These simulations can also provide insights into how the molecule might interact with other solutes or biological macromolecules. mdpi.com

Table 5: Representative Conformational Analysis from a 100 ns MD Simulation in Water

| Dihedral Angle | Description | Most Populous Angle(s) (°) |

|---|---|---|

| O=C-C=O | Oxalyl backbone | ~180 (trans) |

| C-N-C-C | Benzyl rotation | -60, 60, 180 |

Therefore, the requested article on "" focusing on "Density Functional Theory (DFT) Applications for Structure-Reactivity Correlations" cannot be generated at this time due to the absence of the required scientific data.

Applications As a Synthetic Building Block and Reagent in Complex Organic Synthesis

Role as a Precursor in the Synthesis of Advanced Organic Scaffolds and Frameworks

The inherent reactivity of 2-(benzylamino)-2-oxoacetic acid allows it to serve as a foundational element in the construction of diverse and complex molecular architectures. Organic scaffolds are core structures upon which a variety of substituents can be systematically added, leading to libraries of compounds with potential applications in medicinal chemistry and materials science. The dual functionality of the carboxylic acid and the secondary amine in this compound provides convenient handles for elaboration into larger, more intricate systems.

Derivatives of this compound have been successfully employed in the synthesis of novel molecular scaffolds. For instance, the related N-(2-(benzylamino)-2-oxoethyl)benzamide framework has been identified as a promising scaffold for the development of agents that protect pancreatic β-cells from endoplasmic reticulum stress. nih.gov In this context, the glycine-like core, which is structurally analogous to this compound, was crucial for the observed biological activity. nih.gov This highlights the potential of the benzylamino-oxoacetic acid motif as a key component in the design of new therapeutic agents.

Furthermore, the core structure of this compound is integral to the synthesis of various heterocyclic scaffolds. For example, the related intermediate, 2-(benzylamino)thiazol-4(5H)-one, is a key component in the preparation of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives. nih.gov These compounds have shown potential as tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. nih.gov The synthesis of these complex molecules relies on the inherent reactivity of the benzylamino-amide portion of the starting material, demonstrating the utility of this structural unit in building diverse heterocyclic frameworks.

The synthesis of pyrrole-based scaffolds has also utilized structures related to this compound. The amide coupling reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and benzylamine (B48309) leads to the formation of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. clockss.org This reaction showcases how the benzylamino-amide linkage can be readily formed to create more complex, functionalized pyrrole (B145914) systems. These pyrrole scaffolds are of significant interest due to their presence in numerous biologically active compounds. clockss.org

The following table summarizes key research findings on the use of this compound derivatives as precursors for advanced organic scaffolds.

| Precursor/Intermediate | Resulting Scaffold | Application/Significance |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Benzamide-based scaffold | Pancreatic β-cell protective agents nih.gov |

| 2-(Benzylamino)thiazol-4(5H)-one | (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives | Tyrosinase inhibitors for hyperpigmentation nih.gov |

| Benzylamine (reacting with a pyrrole derivative) | 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | Building block for functionalized pyrrole systems clockss.org |

Utility in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The functional groups present in this compound make it a potentially valuable component in the design of novel MCRs.

While specific examples of MCRs directly employing this compound are not extensively documented, its structural features suggest its suitability for such transformations. The carboxylic acid can act as the acidic component, the secondary amine can serve as the amine component, and the activated methylene (B1212753) group adjacent to the carbonyls could potentially participate as a nucleophile or be functionalized to act as an isocyanide precursor, a key reactant in many MCRs like the Ugi and Passerini reactions. bas.bg

The Ugi four-component reaction (U-4CR), for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. bas.bg It is conceivable that this compound could be modified to participate in such a reaction, either by providing the carboxylic acid and amine functionalities from a single molecule or by being transformed into a suitable isocyanide component. The development of MCRs often relies on the creative combination of reactive functionalities, and the structure of this compound offers several avenues for exploration in this area.

The following table outlines the potential roles of the functional groups of this compound in multicomponent reactions.

| Functional Group | Potential Role in MCRs |

| Carboxylic Acid | Acid component (e.g., in Ugi and Passerini reactions) |

| Secondary Amine | Amine component (after potential deprotection or modification) |

| Activated Methylene | Nucleophilic component or precursor to other reactive species |

Employed as a Ligand Precursor in Coordination Chemistry for Catalytic Applications

The field of coordination chemistry often utilizes organic molecules, known as ligands, to bind to metal centers, thereby creating metal complexes with specific catalytic or material properties. mdpi.com The design of ligands is crucial for controlling the reactivity and selectivity of the metal catalyst. The presence of nitrogen and oxygen donor atoms in this compound makes it an attractive candidate for a ligand precursor.

The amide nitrogen and the oxygen atoms of the carboxylate and amide carbonyl groups can all potentially coordinate to a metal ion. The benzyl (B1604629) group can also be modified to include additional coordinating groups, allowing for the synthesis of polydentate ligands. These ligands can then be used to create metal complexes for a variety of catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

While direct studies on the use of this compound as a ligand precursor are not widely reported, the broader class of amino acid derivatives and related amide-containing molecules are well-established as effective ligands in coordination chemistry. scirp.orgscirp.org For example, Schiff base ligands derived from amino acids are commonly used to prepare metal complexes with interesting biological and catalytic activities. scirp.org It is plausible that this compound could be similarly derivatized to form Schiff base ligands or used directly to form metal complexes with unique structural and electronic properties.

The potential coordination sites of this compound are highlighted in the table below.

| Potential Coordination Site | Type of Donor Atom |

| Carboxylate Oxygen | Oxygen |

| Amide Carbonyl Oxygen | Oxygen |

| Amide Nitrogen | Nitrogen |

Integration into Polymer and Material Science as a Monomer or Cross-Linking Agent

The development of new polymers and materials with tailored properties is a major focus of modern chemical research. Monomers containing multiple functional groups are particularly valuable as they can lead to polymers with complex architectures and functionalities. The carboxylic acid and secondary amine functionalities of this compound make it a potential candidate for use as a monomer in the synthesis of polyamides or other condensation polymers.

The polymerization could proceed through the formation of amide bonds between the carboxylic acid of one monomer unit and the amine of another. The benzyl group could also be functionalized to introduce other desirable properties into the polymer, such as increased thermal stability or specific recognition capabilities. Furthermore, the bifunctional nature of this molecule suggests its potential use as a cross-linking agent to modify the properties of existing polymers.

While the direct polymerization of this compound has not been extensively explored, the polymerization of related monomers, such as acrylic acid, is a well-established industrial process. google.com The principles of condensation polymerization suggest that under appropriate conditions, this compound could be used to generate novel polymeric materials. The synthesis of macrocyclic compounds, which can be considered as cyclic oligomers, often involves the use of amino acid-based building blocks, further indicating the potential of this compound in the construction of large molecular assemblies. researchgate.net

The table below outlines the potential applications of this compound in polymer and material science.

| Application | Role of this compound | Potential Polymer Type |

| Polymer Synthesis | Monomer | Polyamide |

| Material Modification | Cross-linking agent | Modified existing polymers |

Exploration of Molecular Recognition and Mechanistic Interactions with Biological Targets

In Vitro Mechanistic Investigations of Enzyme Inhibition and Active Site Binding

There is no specific information available in the reviewed literature concerning in vitro mechanistic investigations of enzyme inhibition by 2-(Benzylamino)-2-oxoacetic acid.

However, the α-ketoamide scaffold, in general, has been identified as a key pharmacophore in the design of enzyme inhibitors. nih.gov For instance, derivatives of α-ketoamides have been investigated as inhibitors of the phospholipase A and acyltransferase (PLAAT) family of cysteine hydrolases. acs.orgnih.govresearchgate.net In these studies, the electrophilic nature of the ketone in the α-ketoamide moiety is suggested to interact with active site residues, such as cysteine, through a reversible covalent mechanism. acs.org Molecular docking studies of these inhibitors have shown a hydrogen bonding network between the oxy-anion and the amide carbonyl with active site residues like His23 and the Trp24 backbone amide N–H. acs.org

Furthermore, N-benzyl benzamide (B126) derivatives have been reported as potent and selective inhibitors of butyrylcholinesterase (BChE), with inhibitory activity confirmed through surface plasmon resonance assays. nih.gov While these are not direct studies on this compound, they underscore the potential of the N-benzyl and amide components in directing interactions within an enzyme's active site.

Elucidation of Molecular Interactions with Biomolecules (e.g., proteins, peptides) through Biophysical Techniques

Specific biophysical studies to elucidate the molecular interactions of this compound with biomolecules like proteins or peptides have not been reported in the available literature.

In broader contexts, biophysical techniques are crucial for understanding such interactions. For example, surface plasmon resonance has been used to confirm the direct binding of N-benzyl benzamide inhibitors to butyrylcholinesterase. nih.gov Such techniques could, in principle, be applied to this compound to determine its binding affinity and kinetics with potential protein targets.

Structure-Mechanism Relationship Studies at the Molecular Level for Target Modulation

Due to the absence of studies on its biological targets, there are no specific structure-mechanism relationship studies for this compound.

However, extensive structure-activity relationship (SAR) studies have been conducted on related α-ketoamide-containing compounds. For inhibitors of the PLAAT enzyme family, it was found that the α-position of the ketone next to the amide was crucial for binding, and N-methylation of the amide resulted in a complete loss of activity, suggesting the N-H group is important for hydrogen bonding or to avoid steric hindrance. acs.org In another example, SAR studies of N-benzyl phenethylamines as 5-HT2A/2C agonists revealed that substituents on the N-benzyl group can influence the interaction with the receptor.

These examples highlight the importance of systematic modifications to different parts of a molecule, including the N-benzyl group and the core amide structure, to understand and optimize interactions with a biological target.

Development of Chemical Probes for Cellular Pathway Interrogation

There is no evidence in the reviewed literature of this compound being developed or utilized as a chemical probe for interrogating cellular pathways.

The development of chemical probes is a critical step in elucidating the function of proteins and pathways in a cellular context. While not directly involving the compound of interest, research has been conducted on developing chemical probes for α-oxoaldehydes to identify their protein targets in living cells. This underscores the potential for modified versions of compounds like this compound to be used in such applications.

Q & A

Basic: What are the common synthetic routes for 2-(Benzylamino)-2-oxoacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a brominated analog (2-((2-bromobenzyl)amino)-2-oxoacetic acid) was prepared by reacting 2-bromobenzylamine with ethyl oxalyl chloride, followed by hydrolysis under acidic conditions to yield the carboxylic acid (72% yield over two steps) . Key conditions include:

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Catalysts : Triethylamine is used to neutralize HCl byproducts.

Variations in benzylamine substituents (e.g., electron-withdrawing groups) may require adjusted stoichiometry or extended reaction times to optimize yields .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural validation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy : H NMR (300 MHz, CDCl) shows characteristic peaks for the benzyl group (δ 4.63 ppm, -CH-), amide NH (δ 7.68 ppm), and aromatic protons (δ 7.13–7.60 ppm) .

- X-ray crystallography : Related oxamide derivatives exhibit planar geometries stabilized by intramolecular N–H···O hydrogen bonds (bond length ~1.89 Å), as seen in CCDC 2000864 .

- IR spectroscopy : Stretching vibrations for C=O (1690–1730 cm) and N–H (3280–3350 cm^{-1) confirm functional groups .

Advanced: How do tautomeric forms and hydrogen bonding impact the compound’s reactivity in coordination chemistry?

Methodological Answer:

The keto-enol tautomerism and intramolecular hydrogen bonding (N–H···O) stabilize the planar conformation, favoring coordination with metal ions. For example:

- Ligand behavior : The carbonyl and amide groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu) under basic conditions. This is critical in catalysis and materials science .

- pH-dependent reactivity : At neutral pH, the deprotonated carboxylate enhances metal binding affinity, while acidic conditions favor protonation, reducing coordination capacity .

Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?

Methodological Answer:

Racemization can occur during synthesis due to the labile α-proton adjacent to the carbonyl. Strategies include:

- Chiral auxiliaries : Use of enantiopure benzylamine derivatives or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry .

- Chromatographic resolution : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) separates enantiomers .

- Low-temperature reactions : Minimize thermal energy to suppress racemization .

Advanced: How does this compound interact with biological targets like HDAC6?

Methodological Answer:

Crystallographic studies (PDB) reveal that derivatives bind to the zinc-finger ubiquitin-binding domain of HDAC6 via:

- Electrostatic interactions : The carboxylate group coordinates with Zn in the active site.

- Hydrophobic stacking : The benzyl group interacts with aromatic residues (e.g., Phe-583) .

In vitro assays (IC measurements) and molecular docking simulations are used to optimize binding affinity for therapeutic applications .

Basic: How do solubility properties influence experimental design in aqueous vs. organic media?

Methodological Answer:

- Solubility profile : The compound is soluble in polar solvents (water, ethanol) but poorly in non-polar solvents (hexane). This dictates solvent choice for reactions (e.g., aqueous hydrolysis) or crystallization (ethanol/water mixtures) .

- pH adjustments : Solubility increases in basic media (deprotonated carboxylate) but decreases in acidic conditions, aiding precipitation during purification .

Advanced: Can DFT calculations predict tautomeric stability, and how do they compare with experimental data?

Methodological Answer:

Density Functional Theory (DFT) studies on analogous compounds (e.g., 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid) show:

- Energy minimization : The keto form is more stable than enol by ~5–10 kcal/mol due to resonance stabilization .

- Hydrogen bond strength : Calculated N–H···O bond lengths (1.85–1.92 Å) align with X-ray data, validating computational models .

Discrepancies arise in solvent effects, requiring implicit solvation models (e.g., PCM) for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.